molecular formula C11H19NO3 B2652883 Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate CAS No. 374794-77-1

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Cat. No.: B2652883
CAS No.: 374794-77-1
M. Wt: 213.277
InChI Key: SOJRRCWSZXYEQN-QMMMGPOBSA-N
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Description

Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key chemical scaffold in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a versatile synthetic intermediate for the development of novel therapeutic agents. For instance, this piperidine-based structure serves as a critical precursor in the discovery and optimization of compounds with a 4-aminopiperidine (4AP) scaffold, which have been identified as potent inhibitors of hepatitis C virus (HCV) replication . Research indicates that this chemotype specifically targets the assembly stages of the HCV life cycle, inhibiting the co-localization of HCV core proteins with cytosolic lipid droplets and demonstrating significant synergism with established direct-acting antivirals . Beyond virology, the 4-methyl-3-oxopiperidine motif is a valuable building block for constructing optically active piperidine derivatives, which are privileged structures in pharmacology . Furthermore, related piperidine scaffolds have been leveraged in the discovery of novel, selective inhibitors for other targets, such as the CK2 kinase, an enzyme considered promising for anti-cancer drug development . This compound provides researchers with a strategically functionalized intermediate to efficiently access diverse polyfunctionalized piperidines for probing biological mechanisms and optimizing drug-like properties.

Properties

IUPAC Name

tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJRRCWSZXYEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200416
Record name 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate
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Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374794-77-1
Record name 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate
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Record name 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate
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Record name tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Intermediates
Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of piperidine derivatives, which are key pharmacophores in numerous therapeutic agents. The compound's ability to undergo transformations to yield optically active intermediates enhances its utility in drug synthesis .

Case Study: Tuberculosis Treatment
A study investigated the efficacy of this compound derivatives as inhibitors of Mycobacterium tuberculosis. The results indicated that certain derivatives demonstrated significant antibacterial activity, providing a basis for further development as potential anti-TB drugs. In vivo studies showed that while some derivatives had promising activity, others required optimization for better efficacy against tuberculosis .

2. Synthesis of Chiral Compounds
The compound is also utilized in asymmetric synthesis to produce chiral compounds. Its structural features allow for selective reactions that lead to high yields of desired enantiomers, which are crucial in the pharmaceutical industry for developing drugs with specific biological activities .

Organic Synthesis

1. Reaction Versatility
this compound can participate in various organic reactions, including nucleophilic substitutions and cycloadditions. Its reactivity makes it a valuable building block for synthesizing complex organic molecules .

Data Table: Reactivity Overview

Reaction TypeConditionsProducts
Nucleophilic SubstitutionTHF, -78 °CDiverse piperidine derivatives
CycloadditionRoom temperatureComplex cyclic structures
ReductionUsing bakers' yeastHydroxy esters with high yields

Medicinal Chemistry

1. Selective Inhibitors
Research has shown that derivatives of this compound can act as selective inhibitors for various biological targets, including enzymes and receptors involved in disease processes. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .

Case Study: hERG Inhibition
In a study focusing on the cardiotoxicity profile of new drug candidates, this compound derivatives were evaluated for their ability to inhibit hERG channels. The findings indicated that while some derivatives exhibited lower hERG inhibition compared to existing drugs, further modifications could enhance their safety profiles without compromising potency .

Mechanism of Action

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

Key structurally related compounds include:

Compound Name CAS Number Substituents Molecular Weight Similarity Index Key Differences
1-Boc-5,5-dimethyl-3-piperidone 374794-77-1 5,5-dimethyl groups 229.3 1.00 Additional methyl groups at C5
tert-Butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate 98977-36-7 4,4-dimethyl groups 241.3 0.96 Dual methyl groups at C4
tert-Butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate 1785763-50-9 3,3-dimethoxy groups 259.3 0.95* Methoxy groups at C3
1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate - Ethyl ester at C4 287.3 - Dual carboxylate groups

*Similarity index estimated based on structural analogs in and .

  • Substituent Impact: Methyl vs. Methoxy Substitution: The 3,3-dimethoxy analog (CAS: 1785763-50-9) introduces electron-donating groups, altering electronic properties and solubility in polar solvents . Dual Carboxylates: Compounds like 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate feature ester groups at both C1 and C4, enabling divergent functionalization pathways .

Physicochemical and Stability Properties

  • Molecular Weight and Solubility :
    • The target compound (MW: 241.3) exhibits moderate solubility in organic solvents like dichloromethane, whereas the 3,3-dimethoxy analog (MW: 259.3) shows enhanced polarity and aqueous solubility .
  • Stability :
    • All Boc-protected derivatives (e.g., 1-Boc-5,5-dimethyl-3-piperidone) are stable under ambient conditions but susceptible to acidic hydrolysis .

Biological Activity

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate (TBMOC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological evaluation, structure-activity relationships, and specific case studies that highlight its therapeutic potential.

Synthesis of this compound

TBMOC is synthesized through a multi-step process involving piperidine derivatives. The synthesis typically involves the formation of the piperidine ring followed by the introduction of the tert-butyl ester and the ketone functional group. The detailed synthetic pathway can be found in various research articles, including those focusing on similar piperidine derivatives .

Anticancer Activity

TBMOC has been evaluated for its anticancer properties. In vitro studies have shown that it exhibits significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to TBMOC have demonstrated IC50 values ranging from 25 to 440 nM against a panel of cancer cells, indicating a strong potential for inhibiting cancer cell growth .

Table 1: Antiproliferative Activity of TBMOC and Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
TBMOCHeLa0.75Induction of apoptosis
TBMOCK5620.70Inhibition of tubulin polymerization
Related Comp.L12101.1Cell cycle arrest in G2/M phase

The mechanism by which TBMOC exerts its anticancer effects appears to involve the disruption of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Molecular docking studies suggest that TBMOC binds to the colchicine site on tubulin, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of TBMOC is vital for optimizing its biological activity. Variations in substituents on the piperidine ring can significantly affect its potency and selectivity. Research indicates that modifications leading to increased steric hindrance or electronic effects can enhance binding affinity at target sites while minimizing off-target effects .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Increased steric bulkEnhanced binding affinity
Electron-withdrawing groupsIncreased potency
Alkyl chain length variationAltered pharmacokinetics

Study 1: Antiproliferative Effects on Cancer Cells

In a study evaluating TBMOC's effects on human cervical carcinoma (HeLa) cells, it was found that treatment with TBMOC resulted in a dose-dependent increase in apoptotic cells. At an IC50 concentration of 0.75 µM, approximately 46% of treated cells underwent apoptosis, confirming its efficacy as a potential anticancer agent .

Study 2: Selectivity Against Normal Cells

Further investigations revealed that TBMOC exhibited selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMC). The IC50 values for PBMC were over 20 µM, indicating a favorable therapeutic index .

Q & A

Basic: What are the recommended strategies for synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate with high purity?

Answer:
Synthesis typically involves multi-step reactions, such as cyclization or functional group transformations. For example:

  • Key steps : Use tert-butyl carbamate precursors and ketone intermediates under anhydrous conditions.
  • Purification : Column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate) is effective for isolating the compound .
  • Quality control : Monitor reaction progress via TLC or HPLC, and confirm purity using NMR (¹H/¹³C) and LC-MS. Ensure anhydrous conditions to prevent hydrolysis of the tert-butyl ester .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with strong acids/bases to prevent decomposition .
  • Spill management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent dispersion .

Advanced: How can researchers resolve contradictions in NMR data for structural confirmation?

Answer:

  • Multi-technique validation : Combine ¹H/¹³C NMR with 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals.
  • X-ray crystallography : Use SHELX software for single-crystal analysis to confirm stereochemistry and piperidine ring conformation .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ADF software) to validate assignments .

Advanced: How to address unexpected reactivity during functionalization of the 3-oxo group?

Answer:

  • Reaction optimization : Screen conditions (e.g., temperature, solvent polarity) to minimize side reactions. For example, use THF or DCM at 0–20°C for selective reductions or nucleophilic additions .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .
  • In situ monitoring : Use FTIR or Raman spectroscopy to detect reactive intermediates and adjust stoichiometry dynamically .

Basic: What analytical methods are recommended for assessing purity and stability?

Answer:

  • Chromatography : HPLC with UV detection (λ = 210–254 nm) and C18 columns; retention time consistency indicates purity .
  • Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition products via LC-MS .
  • Thermal analysis : DSC/TGA to determine melting points and thermal stability (decomposition >150°C based on analogs) .

Advanced: How can computational tools predict the compound’s reactivity in novel reactions?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the 3-oxo group.
  • Docking studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging PubChem 3D conformers .
  • SAR analysis : Compare with analogs (e.g., tert-butyl 4-(pyridin-3-yl)piperidine derivatives) to infer electronic effects on reactivity .

Basic: What are the documented hazards and exposure limits for this compound?

Answer:

  • Acute toxicity : Limited data, but treat as harmful if inhaled or ingested. LD50 values for analogs suggest moderate toxicity .
  • Ecotoxicity : No data available; assume persistence in aquatic systems and use containment measures .
  • Occupational limits : Follow ALARA principles; no specific OELs are established, but analog compounds suggest a TWA <1 mg/m³ .

Advanced: How to design experiments for studying metabolic pathways involving this compound?

Answer:

  • Isotope labeling : Synthesize ¹³C-labeled derivatives (e.g., at the 4-methyl group) for tracking via mass spectrometry .
  • In vitro assays : Use liver microsomes (human/rat) to identify Phase I/II metabolites. Monitor CYP450 inhibition potential .
  • Data integration : Cross-reference with PubChem BioAssay data to predict interactions with drug-metabolizing enzymes .

Basic: What solvent systems are optimal for recrystallization?

Answer:

  • Common solvents : Ethanol/water (7:3) or ethyl acetate/hexane (1:2) yield high-purity crystals.
  • Temperature control : Slow cooling from 60°C to 4°C enhances crystal formation .
  • Crystal structure validation : Confirm lattice parameters via XRD to ensure polymorph consistency .

Advanced: How to mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process analytics : Implement PAT tools (e.g., inline NIR) for real-time monitoring of reaction endpoints .
  • DoE optimization : Use factorial design (e.g., varying catalyst loading and temperature) to identify critical parameters .
  • Scale-up protocols : Maintain consistent stirring rates and cooling rates to avoid thermal gradients in reactors .

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